

4-Chloro-2-nitrobenzonitrile chemical structure and bonding

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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667

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An In-depth Technical Guide to the Chemical Structure and Bonding of **4-Chloro-2nitrobenzonitrile**

Introduction

4-Chloro-2-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group. Its chemical structure and the interplay of its functional groups make it a significant intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries[1][2][3]. This document provides a comprehensive overview of its chemical structure, bonding characteristics, and key experimental data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of **4-Chloro-2-nitrobenzonitrile** consists of a central benzene ring. A chlorine atom is located at position 4, a nitro group (NO₂) at position 2, and a nitrile group (-C≡N) at position 1. The presence of electron-withdrawing groups like nitro and nitrile, and the halogen atom, significantly influences the electronic properties and reactivity of the aromatic ring.

Synonyms: 2-Nitro-4-chlorobenzonitrile[3][4]

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```
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[color="#202124"]; C6 -- C2 [color="#202124"]; C2 -- C4 [color="#202124"]; C4 -- C1
[color="#202124"];
// Substituents // Nitrile Group C7 nitrile [label="C", pos="0,2.5!", fillcolor="#F1F3F4",
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fontcolor="#FFFFFF"]; C1 -- C7 nitrile [color="#202124"]; C7 nitrile -- N nitrile [label="",
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// Nitro Group N_nitro [label="N+", pos="-2.3,-1.25!", fillcolor="#EA4335",
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N nitro -- O2 nitro [style=double, color="#202124"];
// Chlorine Cl [label="Cl", pos="2.3,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 -- Cl
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// Ring hydrogens H1 [label="H", pos="-1.5,1.25!", fillcolor="#FFFFF", fontcolor="#202124"]; H2 [label="H", pos="1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H3 [label="H", pos="0,-0.75!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 -- H1 [color="#202124"]; C5 -- H2 [color="#202124"]; C6 -- H3 [color="#202124"]; }

Figure 1. Chemical structure of **4-Chloro-2-nitrobenzonitrile**.

Physicochemical Properties

4-Chloro-2-nitrobenzonitrile is a solid at room temperature, typically appearing as a yellow to brown colored powder or slight yellow needle-like crystals[1][3][4]. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone[1].



Property	Value	Reference
Molecular Formula	C7H3CIN2O2	[5][6][7]
Molecular Weight	182.56 g/mol	[5][7]
CAS Number	34662-32-3	[5][6][7]
Melting Point	95-101 °C	[3][4][7][8]
Boiling Point	313.5 °C at 760 mmHg	[4]
Appearance	Yellow solid / slight yellow needle crystal	[1][4]

Bonding and Molecular Structure

The molecular structure of **4-Chloro-2-nitrobenzonitrile** is characterized by a planar aromatic ring. The substituents (Cl, NO₂, and CN) are also coplanar with the benzene ring. This planarity is a common feature in substituted benzene derivatives and is crucial for understanding its intermolecular interactions.

Key Bonding Features:

- Aromatic System: The core of the molecule is a stable benzene ring with delocalized π electrons across the six carbon atoms.
- Cyano Group (-C≡N): This group contains a triple bond between carbon and nitrogen. The
 C≡N stretching vibration is a characteristic feature in its infrared spectrum. Electron withdrawing groups on the benzene ring, such as the nitro group and chlorine, can influence
 the frequency of this vibration. For instance, in related compounds like 4-chloro-3 nitrobenzonitrile, this stretching frequency appears around 2238 cm⁻¹ in the FTIR
 spectrum[9].
- Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. The N-O bonds have a partial double bond character due to resonance.
- Carbon-Chlorine Bond (C-Cl): The C-Cl bond is a polar covalent bond. In monochlorobenzene derivatives, the C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹



region of the infrared spectrum[9].

While specific crystal structure data for **4-Chloro-2-nitrobenzonitrile** is not readily available, analysis of its isomer, 4-chloro-3-nitrobenzonitrile, reveals that the chlorine, carbon, and nitrogen atoms are coplanar with the aromatic ring. In the crystal structure of this isomer, weak intermolecular C-H····O and C-H····N hydrogen bonds link the molecules, and π – π stacking interactions between benzene rings further stabilize the structure[10]. It is reasonable to infer that similar intermolecular forces are at play in the crystal lattice of **4-Chloro-2-nitrobenzonitrile**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **4-Chloro-2-nitrobenzonitrile**.



Spectroscopy Type	Data Availability and Key Features	Reference
Infrared (IR) Spectroscopy	FTIR spectra are available. Key vibrational modes include C≡N stretching, C-CI stretching, and NO₂ stretching. The C≡N stretch is influenced by the electron-withdrawing substituents. The C-CI stretch is expected in the 800-600 cm⁻¹ region.	[5][6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR spectra are available. The aromatic protons will show characteristic shifts and splitting patterns based on their positions relative to the electron-withdrawing groups.	[5]
Mass Spectrometry (MS)	Mass spectra are available, providing information on the molecular weight and fragmentation patterns.	[5]

Experimental Protocols: Synthesis

4-Chloro-2-nitrobenzonitrile can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, such as copper(I) cyanide.

Example Synthetic Protocol:

This protocol is based on the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in N,N-dimethylformamide (DMF)[11][12][13].

Reactants:

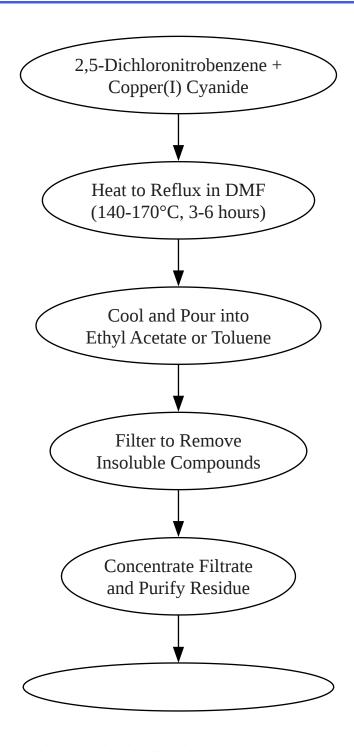


- o 2,5-dichloronitrobenzene
- Copper(I) cyanide (CuCN)
- N,N-dimethylformamide (DMF) as solvent
- Potassium cyanide (KCN) can be used as a catalyst[12][13].

Procedure:

- A mixture of 2,5-dichloronitrobenzene and copper(I) cyanide (in approximately equimolar amounts) is prepared in DMF[11][12].
- The mixture is heated to reflux, typically at a temperature between 140°C to 170°C, for several hours (e.g., 3.5 to 5.5 hours)[11][12][13].
- After the reaction is complete, the mixture is cooled and poured into a suitable solvent like ethyl acetate or cold toluene to precipitate inorganic salts[11][12].
- The mixture is stirred for an extended period at room temperature.
- The precipitate is removed by filtration and washed with the solvent.
- The combined filtrate is concentrated, and the resulting residue is purified to yield 4chloro-2-nitrobenzonitrile[11][12].





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Figure 2. Workflow for the synthesis of **4-Chloro-2-nitrobenzonitrile**.

Conclusion

4-Chloro-2-nitrobenzonitrile is a well-characterized compound with a defined chemical structure and bonding arrangement that dictates its physical and chemical properties. Its



synthesis is established, and a range of spectroscopic data is available for its identification and analysis. The presence of multiple functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other high-value chemicals. This guide provides foundational technical information to support further research and development involving this important chemical intermediate.

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